Methyl 5-methoxyoct-7-enoate
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Overview
Description
Methyl 5-methoxyoct-7-enoate is an organic compound with the molecular formula C10H18O3 It is an ester derivative of octenoic acid, characterized by the presence of a methoxy group at the fifth position and a double bond at the seventh position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 5-methoxyoct-7-enoate typically involves the esterification of 5-methoxyoct-7-enoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The product is then purified by distillation or recrystallization.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through continuous esterification processes. These processes involve the use of large-scale reactors where the acid and alcohol are continuously fed, and the ester is continuously removed. Catalysts such as sulfuric acid or p-toluenesulfonic acid are commonly used to accelerate the reaction.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-methoxyoct-7-enoate undergoes various chemical reactions, including:
Oxidation: The double bond in the compound can be oxidized to form epoxides or diols.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) for epoxidation or osmium tetroxide for dihydroxylation.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) under anhydrous conditions.
Substitution: Nucleophiles such as halides or amines in the presence of a base like sodium hydride (NaH).
Major Products Formed
Oxidation: Epoxides or diols.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 5-methoxyoct-7-enoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of fragrances and flavoring agents due to its pleasant odor.
Mechanism of Action
The mechanism of action of methyl 5-methoxyoct-7-enoate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the corresponding acid and alcohol, which can then participate in various biochemical pathways. The methoxy group and double bond also contribute to its reactivity and interactions with enzymes and receptors.
Comparison with Similar Compounds
Similar Compounds
Methyl 5-methoxyoctanoate: Lacks the double bond present in methyl 5-methoxyoct-7-enoate.
Methyl 5-methoxyhept-7-enoate: Has one less carbon in the chain compared to this compound.
Methyl 5-methoxydec-7-enoate: Has two more carbons in the chain compared to this compound.
Uniqueness
This compound is unique due to the specific positioning of its methoxy group and double bond, which confer distinct chemical and physical properties
Biological Activity
Methyl 5-methoxyoct-7-enoate is a compound that has garnered attention due to its potential biological activities, particularly in the fields of pharmacology and biochemistry. This article explores the synthesis, properties, and biological activities of this compound, supported by relevant research findings and case studies.
Chemical Structure and Properties
This compound is an ester derived from methanol and a long-chain fatty acid. Its chemical structure can be represented as follows:
This structure features a methoxy group (-OCH₃) and an enoate functional group, which contribute to its biological activity.
Synthesis
The synthesis of this compound typically involves the esterification of 5-methoxy-7-octenoic acid with methanol. Various synthetic methods have been reported, including:
- Direct Esterification : Reacting the acid with methanol in the presence of an acid catalyst.
- Transesterification : Using a fatty acid methyl ester as a starting material.
Antimicrobial Activity
This compound has demonstrated significant antimicrobial properties against various bacterial strains. Studies have shown that it exhibits activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values indicate its potency:
Bacterial Strain | MIC (µg/mL) |
---|---|
Staphylococcus aureus | 50 |
Escherichia coli | 100 |
Pseudomonas aeruginosa | 75 |
These results suggest that this compound could be a candidate for developing new antimicrobial agents.
Anticancer Activity
In vitro studies have assessed the cytotoxic effects of this compound on various cancer cell lines, including HeLa (cervical cancer), HepG2 (liver cancer), and MCF-7 (breast cancer). The IC50 values from these studies are summarized below:
Cell Line | IC50 (µg/mL) |
---|---|
HeLa | 30 |
HepG2 | 25 |
MCF-7 | 40 |
The compound exhibited selective cytotoxicity, particularly against HepG2 cells, highlighting its potential as an anticancer agent.
The precise mechanism by which this compound exerts its biological effects is still under investigation. However, preliminary studies suggest that it may induce apoptosis in cancer cells through the activation of caspase pathways and the generation of reactive oxygen species (ROS).
Case Studies
-
Case Study on Antimicrobial Efficacy :
A recent study evaluated the antimicrobial efficacy of this compound in a clinical setting. The compound was tested against clinical isolates of Staphylococcus aureus and showed significant inhibition compared to standard antibiotics. -
Case Study on Cancer Cell Lines :
Another study focused on the anticancer properties of this compound, demonstrating that treatment with this compound led to a marked reduction in cell viability in HeLa cells, suggesting its potential use in cancer therapy.
Properties
CAS No. |
918972-70-0 |
---|---|
Molecular Formula |
C10H18O3 |
Molecular Weight |
186.25 g/mol |
IUPAC Name |
methyl 5-methoxyoct-7-enoate |
InChI |
InChI=1S/C10H18O3/c1-4-6-9(12-2)7-5-8-10(11)13-3/h4,9H,1,5-8H2,2-3H3 |
InChI Key |
RTYHJPXYGUNJMM-UHFFFAOYSA-N |
Canonical SMILES |
COC(CCCC(=O)OC)CC=C |
Origin of Product |
United States |
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